molecular formula C₁₀H₂₀BN₃O₃ B1663283 Dutogliptin CAS No. 852329-66-9

Dutogliptin

Cat. No. B1663283
M. Wt: 241.1 g/mol
InChI Key: DVJAMEIQRSHVKC-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dutogliptin is a small molecule and an investigational drug that has been studied for the treatment of Type II Diabetes Mellitus . It is a potent and selective inhibitor of Dipeptidyl Peptidase 4 (DPP4), a serine protease that has emerged as an important target for the treatment of type 2 diabetes .


Molecular Structure Analysis

The chemical formula of Dutogliptin is C10H20BN3O3 . The average weight is 241.1 and the monoisotopic weight is 241.159772 .


Physical And Chemical Properties Analysis

Dutogliptin is a small molecule with an average weight of 241.1 and a monoisotopic weight of 241.159772 . Its chemical formula is C10H20BN3O3 .

Scientific Research Applications

Treatment of Type 2 Diabetes Mellitus (T2DM)

  • Summary of Application : Dutogliptin is used in the treatment of patients with T2DM who are receiving background therapy of glimepiride with or without metformin . It has been shown to reduce glycated hemoglobin (HbA1c) levels and weight in patients with T2DM .
  • Results or Outcomes : Dutogliptin reduced HbA1c from baseline to 3–24 months by 0.5–2.2% across studies, and 23.4–55.7% of patients achieved HbA1c < 7.0%. Weight was reduced by 2.1–6.4 kg across studies of 3–12 months .

Post-Myocardial Infarction Recovery

  • Summary of Application : Dutogliptin, in combination with Filgrastim (G-CSF), has been used in the early recovery phase post-myocardial infarction . This combination has been shown to enhance endogenous repair mechanisms in experimental models .
  • Methods of Application : The REC-DUT-002 trial was a phase 2, multicenter, double-blind placebo-controlled trial which explored the safety, tolerability, and efficacy of dutogliptin and filgrastim in patients with ST-elevation Myocardial Infarction (STEMI) .
  • Results or Outcomes : The trial included patients (n = 47, 56.1 ± 10.7 years, 29% female) with STEMI, reduced left ventricular ejection fraction (EF ≤ 45%) and successful revascularization following primary PCI .

Treatment of Type 2 Diabetes Mellitus (T2DM) with Dulaglutide

  • Summary of Application : Dutogliptin has been used in combination with Dulaglutide for the treatment of T2DM . This combination has been shown to reduce glycated hemoglobin (HbA1c) levels and weight in patients with T2DM .
  • Results or Outcomes : Dutogliptin reduced HbA1c from baseline to 3–24 months by 0.5–2.2% across studies, and 23.4–55.7% of patients achieved HbA1c < 7.0%. Weight was reduced by 2.1–6.4 kg across studies of 3–12 months .

Treatment of Myocardial Infarction with Stem Cell Mobilization

  • Summary of Application : Dutogliptin, a novel DPP4 inhibitor, combined with stem cell mobilization using G-CSF significantly improved survival and reduced infarct size in a murine model .
  • Results or Outcomes : The treatment with Dutogliptin significantly improved survival and reduced infarct size in a murine model .

Treatment of Type 2 Diabetes Mellitus (T2DM) with Dulaglutide

  • Summary of Application : Dutogliptin has been used in combination with Dulaglutide for the treatment of T2DM . This combination has been shown to reduce glycated hemoglobin (HbA1c) levels and weight in patients with T2DM .
  • Results or Outcomes : Dutogliptin reduced HbA1c from baseline to 3–24 months by 0.5–2.2% across studies, and 23.4–55.7% of patients achieved HbA1c < 7.0%. Weight was reduced by 2.1–6.4 kg across studies of 3–12 months .

Treatment of Myocardial Infarction with Stem Cell Mobilization

  • Summary of Application : Dutogliptin, a novel DPP4 inhibitor, combined with stem cell mobilization using G-CSF significantly improved survival and reduced infarct size in a murine model .
  • Results or Outcomes : The treatment with Dutogliptin significantly improved survival and reduced infarct size in a murine model .

Safety And Hazards

Dutogliptin has been tested for safety and tolerability in combination with filgrastim in patients with STEMI (EF < 45%) following percutaneous coronary intervention (PCI) . The results demonstrated the excellent safety profile of Dutogliptin .

Future Directions

Dutogliptin is being developed by Recardio Inc., and it is currently initiating its global pivotal Phase 3 clinical program in acute myocardial infarction for market authorization in major markets . The trial is intended to start in the course of 2022 and will enroll patients in the key global regions - US, Europe, and China .

properties

IUPAC Name

[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BN3O3/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17/h8-9,12-13,16-17H,1-7H2/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJAMEIQRSHVKC-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)CNC2CCNC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)CN[C@@H]2CCNC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005713
Record name {1-[N-(Pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dutogliptin is a potent and selective inhibitor of DPP4, a serine protease that has emerged as an important target for the treatment of type 2 diabetes. Inhibiting DPP4 increases the physiological levels of regulatory peptides, such as GLP-1, an important modulator of insulin response and digestion.
Record name Dutogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dutogliptin

CAS RN

852329-66-9
Record name Dutogliptin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852329669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dutogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name {1-[N-(Pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUTOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38EAO245ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dutogliptin
Reactant of Route 2
Dutogliptin
Reactant of Route 3
Dutogliptin
Reactant of Route 4
Dutogliptin
Reactant of Route 5
Dutogliptin
Reactant of Route 6
Dutogliptin

Citations

For This Compound
396
Citations
HMR Pattzi, S Pitale, M Alpizar… - Diabetes, Obesity …, 2010 - Wiley Online Library
… and 200 mg doses of dutogliptin, respectively. Conclusions: Dutogliptin treatment for 12 weeks … The 400 mg dose of dutogliptin resulted in larger changes of HbA1c and FPG and more …
Number of citations: 50 dom-pubs.onlinelibrary.wiley.com
JF Marier, MS Mouksassi… - … Pharmacology in Drug …, 2014 - Wiley Online Library
… These are desirable properties as they retain dutogliptin in the extracellular compartment … dutogliptin concentrations which correlated with ex vivo DPP-4 inhibition.5, 6 Dutogliptin was …
Number of citations: 2 accp1.onlinelibrary.wiley.com
N Buchtele, M Schwameis… - British Journal of …, 2020 - Wiley Online Library
… 60 mg dutogliptin, 0.92 to 1.16 for 90 mg dutogliptin and 0.92 to 1.09 for 120 mg dutogliptin. … for 30 and 60 mg dutogliptin and within 4 hours for 90 and 120 mg dutogliptin (Figure S2). …
Number of citations: 6 bpspubs.onlinelibrary.wiley.com
KM Johnson - Current Opinion in Investigational Drugs (London …, 2010 - europepmc.org
… indicated that once-daily dutogliptin, in combination with other … In phase I and II trials, dutogliptin was safe, well tolerated … determine the efficacy of dutogliptin compared with other small …
Number of citations: 17 europepmc.org
J Li, K Klemm, A Marie O'Farrell, HP Guler… - … medical research and …, 2010 - Taylor & Francis
Objective: Dutogliptin is a novel, orally available, potent, and selective DPP4 inhibitor that improves glycemic control in type 2 diabetic patients. The objective of this study was to …
Number of citations: 8 www.tandfonline.com
D von Lewinski, M Benedikt, H Alber… - Journal of Clinical …, 2022 - mdpi.com
… The aim of the study was to prove safety of the combined treatment of G-CSF and dutogliptin… differences if AE rates were 15.2% for dutogliptin in co-administration with filgrastim versus 1…
Number of citations: 10 www.mdpi.com
R Schenk, D Nix - Journal of the American College of Cardiology, 2016 - jacc.org
Background This study analysed the effects of different treatment regimens involving administration of the novel new DPP-IV (dipeptidylpeptidase IV)-inhibitor Dutogliptin alone and in …
Number of citations: 6 www.jacc.org
D Von Lewinski, B Merkely, I Buysschaert… - European Heart …, 2020 - academic.oup.com
… The primary objective of the study is to evaluate the safety and tolerability of dutogliptin (14 days) in … 140 subjects will be randomized to filgrastim plus dutogliptin or matching placebos. …
Number of citations: 2 academic.oup.com
D von Lewinski, JB Selvanayagam, RA Schatz, B Jilma… - Trials, 2020 - Springer
… We test the safety and tolerability and efficacy of dutogliptin in combination with filgrastim (G-CSF… One hundred forty subjects will be randomized to filgrastim plus dutogliptin or matching …
Number of citations: 1 link.springer.com
D Nix, B Jilma, R Schenk - European Heart Journal, 2018 - academic.oup.com
… of dutogliptin produced a sustained inhibition of plasma DPP-IV. Conclusion: A novel sc formulation of dutogliptin was … Dutogliptin is readily bioavailable and sustained plasma DPP-IV …
Number of citations: 2 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.